molecular formula C26H20N2O4 B8147094 Dimethyl 4,4'-([2,2'-bipyridine]-5,5'-diyl)dibenzoate

Dimethyl 4,4'-([2,2'-bipyridine]-5,5'-diyl)dibenzoate

Cat. No.: B8147094
M. Wt: 424.4 g/mol
InChI Key: KOAHWYFSYKTKKE-UHFFFAOYSA-N
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Description

Dimethyl 4,4’-([2,2’-bipyridine]-5,5’-diyl)dibenzoate is a complex organic compound that features a bipyridine core with dimethyl and dibenzoate substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4,4’-([2,2’-bipyridine]-5,5’-diyl)dibenzoate typically involves the following steps:

    Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of pyridine derivatives.

    Esterification: The bipyridine core is then subjected to esterification with benzoic acid derivatives to form the dibenzoate ester.

Industrial Production Methods

Industrial production of Dimethyl 4,4’-([2,2’-bipyridine]-5,5’-diyl)dibenzoate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,4’-([2,2’-bipyridine]-5,5’-diyl)dibenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for ester hydrolysis.

Major Products

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and reduced bipyridine derivatives.

    Substitution: Hydrolyzed products such as carboxylic acids and alcohols.

Mechanism of Action

The mechanism of action of Dimethyl 4,4’-([2,2’-bipyridine]-5,5’-diyl)dibenzoate involves its interaction with molecular targets through coordination bonds. The bipyridine core can chelate metal ions, forming stable complexes that can participate in various biochemical and catalytic processes. The ester groups may also play a role in modulating the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4,4’-([2,2’-bipyridine]-5,5’-diyl)dibenzoate stands out due to its combination of bipyridine and dibenzoate functionalities, which confer unique chemical and physical properties. This makes it particularly valuable in applications requiring specific coordination chemistry and luminescent characteristics.

Properties

IUPAC Name

methyl 4-[6-[5-(4-methoxycarbonylphenyl)pyridin-2-yl]pyridin-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O4/c1-31-25(29)19-7-3-17(4-8-19)21-11-13-23(27-15-21)24-14-12-22(16-28-24)18-5-9-20(10-6-18)26(30)32-2/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAHWYFSYKTKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CN=C(C=C2)C3=NC=C(C=C3)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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